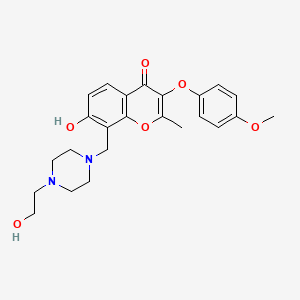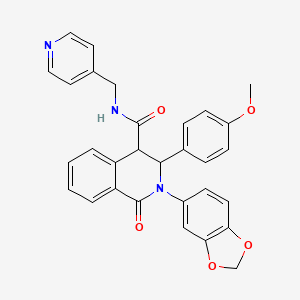
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C30H25N3O5 and its molecular weight is 507.546. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
The benzodioxole moiety in this compound has been associated with antitumor activity. Research studies have evaluated its effects on cancer cells, particularly breast carcinoma cells. The compound’s ability to induce apoptotic cell death in MCF-7 human breast carcinoma cells suggests its potential as an antitumor agent . Further investigations into its mechanism of action and efficacy against other cancer types are warranted.
Antimicrobial Activity
Compounds containing benzodioxole subunits have demonstrated antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. Investigating the specific antimicrobial spectrum of this compound could provide valuable insights for drug development and infection control .
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors play a crucial role in managing inflammation and pain. Some benzodioxole derivatives have exhibited COX-2 inhibitory activity. Further studies could explore whether this compound also possesses COX-2 inhibitory effects, potentially contributing to pain management and anti-inflammatory therapies .
Antioxidant Potential
The compound’s antioxidant activity is worth investigating. Antioxidants protect cells from oxidative stress and may have implications for various health conditions. Employing assays such as the DPPH method can help assess its antioxidant capacity .
Ligand Chemistry
Given the diverse applications of ligands in coordination chemistry, exploring the ligand properties of this compound is essential. It could serve as a potential ligand for metal complexes, influencing their stability and reactivity .
Semiconducting Materials
Benzodioxole-based compounds have been studied for their semiconducting properties. Investigating whether this compound exhibits any semiconducting behavior could contribute to materials science and electronic device applications .
Biochemistry and Therapeutic Properties
The benzodioxole scaffold appears in various natural products with biological significance. Understanding its interactions with biological targets and pathways could reveal therapeutic potential. Researchers may explore its effects on enzymes, receptors, and cellular processes .
Immuno-modulation
Some organoselenium compounds, including those with benzodioxole subunits, exhibit immuno-modulatory effects. Investigating whether this compound influences immune responses could have implications for autoimmune diseases and immunotherapy .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5/c1-36-22-9-6-20(7-10-22)28-27(29(34)32-17-19-12-14-31-15-13-19)23-4-2-3-5-24(23)30(35)33(28)21-8-11-25-26(16-21)38-18-37-25/h2-16,27-28H,17-18H2,1H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINPFUBVJQJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2781091.png)
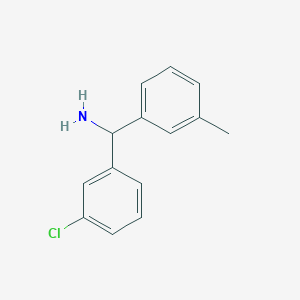
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)

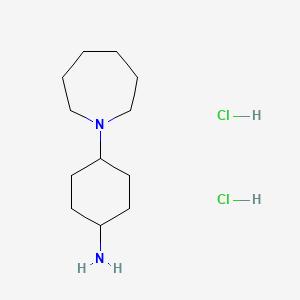
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
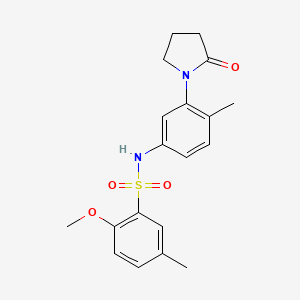
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
